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molecular formula C8H14N2O B8522627 2-(5-Isopropyl-oxazol-2-yl)-ethylamine CAS No. 952233-27-1

2-(5-Isopropyl-oxazol-2-yl)-ethylamine

Cat. No. B8522627
M. Wt: 154.21 g/mol
InChI Key: GHBKARMEDMIWFT-UHFFFAOYSA-N
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Patent
US08354418B2

Procedure details

6.50 g (22.54 mmol) benzyl [2-(5-isopropyl-oxazol-2-yl)-ethyl]-carbamate are placed in 130 ml of methanol, 3.50 g of 10% palladium/charcoal are added, then the mixture is hydrogenated for 5 hours at ambient temperature under a pressure of 14 psi. Then the catalyst is removed by suction filtering and the solution is evaporated down. The residue is extracted with dichloromethane and potassium carbonate solution, the organic phase is dried and evaporated to dryness.
Name
benzyl [2-(5-isopropyl-oxazol-2-yl)-ethyl]-carbamate
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
3.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[O:8][C:7]([CH2:9][CH2:10][NH:11]C(=O)OCC2C=CC=CC=2)=[N:6][CH:5]=1)([CH3:3])[CH3:2]>CO.[Pd]>[CH:1]([C:4]1[O:8][C:7]([CH2:9][CH2:10][NH2:11])=[N:6][CH:5]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
benzyl [2-(5-isopropyl-oxazol-2-yl)-ethyl]-carbamate
Quantity
6.5 g
Type
reactant
Smiles
C(C)(C)C1=CN=C(O1)CCNC(OCC1=CC=CC=C1)=O
Step Two
Name
Quantity
130 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
3.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the catalyst is removed by suction
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
the solution is evaporated down
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with dichloromethane and potassium carbonate solution
CUSTOM
Type
CUSTOM
Details
the organic phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C(C)(C)C1=CN=C(O1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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